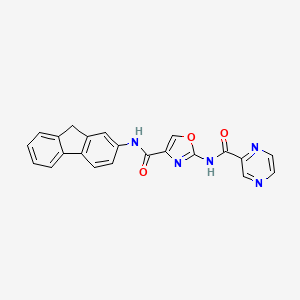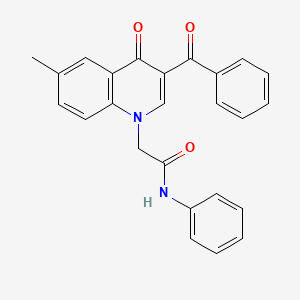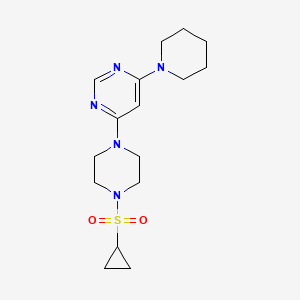
(4-(3-Chlorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound involves several key components: a piperazine ring attached to a 3-chlorophenyl group, a piperidine ring attached to a 6-phenoxypyrimidin-4-yl group, and a methanone group connecting these two structures.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications
Anticancer and Antituberculosis Potential
The compound has been studied for its potential in anticancer and antituberculosis treatments. Research shows that certain derivatives, including piperazine derivatives, exhibit significant activity against both cancer and tuberculosis. The synthesis of such derivatives is considered simple and efficient, with some showing considerable promise in vitro against human breast cancer cell lines and standard strains of Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Interactions with CB1 Cannabinoid Receptor
Research has been conducted on the molecular interactions of similar compounds with the CB1 cannabinoid receptor. This includes studies on the conformational behavior of these compounds and their role in binding interactions with receptors, potentially relevant in pharmacological contexts (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial Activity
Compounds with a similar structure have been evaluated for antimicrobial activity. This includes the synthesis of new pyridine derivatives and their effectiveness against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Crystallographic Studies
Crystallographic studies provide insights into the structural aspects of such compounds. This includes examining the dihedral angles and hydrogen bond formations, which are crucial for understanding the chemical behavior and potential applications of these compounds (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c27-21-5-4-6-22(17-21)30-13-15-32(16-14-30)26(33)20-9-11-31(12-10-20)24-18-25(29-19-28-24)34-23-7-2-1-3-8-23/h1-8,17-20H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAXHTROLPYMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)







